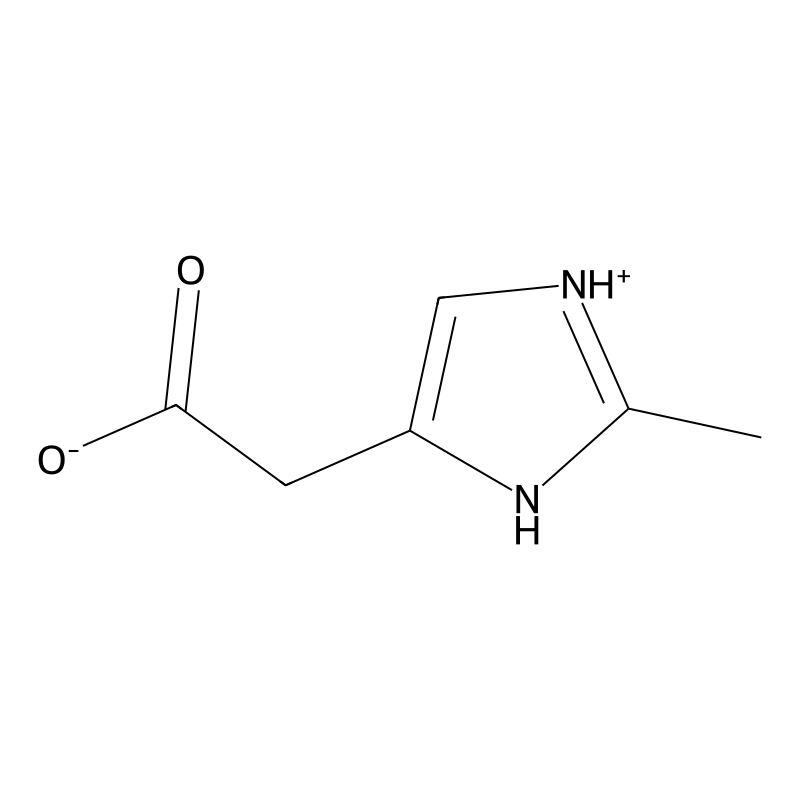

2-(2-methyl-1H-imidazol-5-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-methyl-1H-imidazol-5-yl)acetic acid has the molecular formula C6H8N2O2 and a molecular weight of approximately 144.14 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. The compound's structure includes a carboxylic acid group (-COOH) attached to a carbon that is also linked to a 2-methyl-1H-imidazole moiety, contributing to its unique chemical properties .

- Esterification: 2-(2-methyl-1H-imidazol-5-yl)acetic acid can react with alcohols in the presence of acid catalysts to form esters.

- Amide Formation: It can also react with amines to form amides, which are important in medicinal chemistry.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives.

Research indicates that 2-(2-methyl-1H-imidazol-5-yl)acetic acid exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for compounds with anticancer properties. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as part of various biomolecules .

Several synthesis methods have been reported for 2-(2-methyl-1H-imidazol-5-yl)acetic acid:

- From Imidazole Derivatives: One common method involves the reaction of imidazole derivatives with acetic anhydride or acetic acid under specific conditions.

- Oxidation Reactions: The oxidation of related compounds such as metronidazole has been documented to yield this compound through controlled oxidation processes .

- Direct Carboxylation: Another approach includes direct carboxylation of the corresponding imidazole derivative using carbon dioxide under basic conditions.

The applications of 2-(2-methyl-1H-imidazol-5-yl)acetic acid span several domains:

- Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their biological activity.

- Biochemical Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.

Several compounds share structural similarities with 2-(2-methyl-1H-imidazol-5-yl)acetic acid, including:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Imidazoleacetic Acid | C5H6N2O2 - A simpler derivative without the methyl group | Lacks the methyl substitution on the imidazole |

| 1-Methylimidazole Acetic Acid | C6H8N2O2 - Similar structure but different methyl positioning | Different methyl positioning affects properties |

| 4-Methylimidazole Acetic Acid | C6H8N2O2 - Another positional isomer | Variations in biological activity |

While these compounds share similarities, 2-(2-methyl-1H-imidazol-5-yl)acetic acid's unique methyl substitution at the second position on the imidazole ring contributes to its distinct chemical reactivity and biological profile .